molecular formula C24H42N2O4 B3805584 1-(Azocan-1-yl)-3-[2-methoxy-5-[[2-methoxyethyl(propan-2-yl)amino]methyl]phenoxy]propan-2-ol

1-(Azocan-1-yl)-3-[2-methoxy-5-[[2-methoxyethyl(propan-2-yl)amino]methyl]phenoxy]propan-2-ol

Cat. No.: B3805584
M. Wt: 422.6 g/mol
InChI Key: XGJBQMPVGGEYGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azocan-1-yl)-3-[2-methoxy-5-[[2-methoxyethyl(propan-2-yl)amino]methyl]phenoxy]propan-2-ol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azocane ring, methoxy groups, and a phenoxypropanol moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(Azocan-1-yl)-3-[2-methoxy-5-[[2-methoxyethyl(propan-2-yl)amino]methyl]phenoxy]propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

1-(Azocan-1-yl)-3-[2-methoxy-5-[[2-methoxyethyl(propan-2-yl)amino]methyl]phenoxy]propan-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Azocan-1-yl)-3-[2-methoxy-5-[[2-methoxyethyl(propan-2-yl)amino]methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Properties

IUPAC Name

1-(azocan-1-yl)-3-[2-methoxy-5-[[2-methoxyethyl(propan-2-yl)amino]methyl]phenoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42N2O4/c1-20(2)26(14-15-28-3)17-21-10-11-23(29-4)24(16-21)30-19-22(27)18-25-12-8-6-5-7-9-13-25/h10-11,16,20,22,27H,5-9,12-15,17-19H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJBQMPVGGEYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCOC)CC1=CC(=C(C=C1)OC)OCC(CN2CCCCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Azocan-1-yl)-3-[2-methoxy-5-[[2-methoxyethyl(propan-2-yl)amino]methyl]phenoxy]propan-2-ol
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1-(Azocan-1-yl)-3-[2-methoxy-5-[[2-methoxyethyl(propan-2-yl)amino]methyl]phenoxy]propan-2-ol
Reactant of Route 3
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1-(Azocan-1-yl)-3-[2-methoxy-5-[[2-methoxyethyl(propan-2-yl)amino]methyl]phenoxy]propan-2-ol
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1-(Azocan-1-yl)-3-[2-methoxy-5-[[2-methoxyethyl(propan-2-yl)amino]methyl]phenoxy]propan-2-ol
Reactant of Route 5
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1-(Azocan-1-yl)-3-[2-methoxy-5-[[2-methoxyethyl(propan-2-yl)amino]methyl]phenoxy]propan-2-ol
Reactant of Route 6
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1-(Azocan-1-yl)-3-[2-methoxy-5-[[2-methoxyethyl(propan-2-yl)amino]methyl]phenoxy]propan-2-ol

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